Tedisamil sesquifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tedisamil sesquifumarate is a small molecule drug primarily used as an antiarrhythmic agent. It is known for its ability to block potassium channels, making it effective in treating cardiovascular diseases such as atrial fibrillation and atrial flutter . The compound has been developed by AbbVie, Inc. and is currently approved for use in various therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tedisamil sesquifumarate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the bicyclo[3.3.1]nonane core.
- Introduction of cyclopropylmethyl groups.
- Formation of the sesquifumarate salt through reaction with fumaric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for the formation of the bicyclo[3.3.1]nonane core.
- Continuous flow reactors for the introduction of cyclopropylmethyl groups.
- Crystallization techniques to obtain the sesquifumarate salt in pure form .
Chemical Reactions Analysis
Types of Reactions: Tedisamil sesquifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Tedisamil sesquifumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying potassium channel blockers and their effects on ion channels.
Biology: Investigated for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Primarily used in the treatment of atrial fibrillation and atrial flutter.
Mechanism of Action
Tedisamil sesquifumarate exerts its effects by blocking multiple types of potassium channels in the heart, including Ito and IK repolarizing potassium channels. This action results in the prolongation of the inactivation phase of the cardiac muscle, thereby restoring normal electrical rhythm in the heart . The compound binds to the open configuration of the potassium channels, producing a blocked state and delaying inactivation .
Comparison with Similar Compounds
Sotalol: Another class III antiarrhythmic agent that blocks potassium channels but has a different chemical structure.
Dofetilide: A selective potassium channel blocker used for similar indications.
Amiodarone: A broad-spectrum antiarrhythmic agent with multiple mechanisms of action, including potassium channel blockade.
Uniqueness of Tedisamil Sesquifumarate: this compound is unique due to its specific binding to multiple potassium channels and its ability to prolong the inactivation phase more effectively in atrial muscle compared to ventricular muscle . This selective action makes it a valuable compound for treating atrial arrhythmias with a lower incidence of additional arrhythmic events compared to other class III agents .
Properties
Molecular Formula |
C50H76N4O12 |
---|---|
Molecular Weight |
925.2 g/mol |
IUPAC Name |
3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C19H32N2.3C4H4O4/c2*1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;3*5-3(6)1-2-4(7)8/h2*15-18H,1-14H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
AZPYPAVFNGFTGB-VQYXCCSOSA-N |
Isomeric SMILES |
C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.